molecular formula C19H19BrN2O4S2 B11325392 4-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11325392
M. Wt: 483.4 g/mol
InChI Key: YWLFEGLAWHXDTN-UHFFFAOYSA-N
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Description

3-(4-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a thiolane ring, and a cyclopenta[d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The key steps include:

    Formation of the Bromophenyl Precursor: This involves the bromination of phenyl compounds under controlled conditions.

    Cyclization: The bromophenyl precursor undergoes cyclization to form the cyclopenta[d]pyrimidine core.

    Thiolane Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

3-(4-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL)-1LAMBDA6-THIOLANE-11-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various studies.

Properties

Molecular Formula

C19H19BrN2O4S2

Molecular Weight

483.4 g/mol

IUPAC Name

4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1-(1,1-dioxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C19H19BrN2O4S2/c20-13-6-4-12(5-7-13)17(23)10-27-18-15-2-1-3-16(15)22(19(24)21-18)14-8-9-28(25,26)11-14/h4-7,14H,1-3,8-11H2

InChI Key

YWLFEGLAWHXDTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)C3=CC=C(C=C3)Br)C4CCS(=O)(=O)C4

Origin of Product

United States

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